molecular formula C9H8O5 B428683 3-(5-methoxy-4-oxo-4H-pyran-2-yl)acrylic acid CAS No. 1164471-73-1

3-(5-methoxy-4-oxo-4H-pyran-2-yl)acrylic acid

Cat. No.: B428683
CAS No.: 1164471-73-1
M. Wt: 196.16g/mol
InChI Key: JBPBZBHBRQKHLA-NSCUHMNNSA-N
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Description

3-(5-methoxy-4-oxo-4H-pyran-2-yl)acrylic acid is an organic compound with the molecular formula C9H8O5 It is characterized by the presence of a methoxy group, a pyran ring, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methoxy-4-oxo-4H-pyran-2-yl)acrylic acid typically involves the condensation of 5-methoxy-4-oxo-4H-pyran-2-carbaldehyde with malonic acid in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol. The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(5-methoxy-4-oxo-4H-pyran-2-yl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyran ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield 3-(5-hydroxy-4-oxo-4H-pyran-2-yl)acrylic acid, while reduction of the carbonyl group would produce 3-(5-methoxy-4-hydroxy-4H-pyran-2-yl)acrylic acid.

Scientific Research Applications

3-(5-methoxy-4-oxo-4H-pyran-2-yl)acrylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(5-methoxy-4-oxo-4H-pyran-2-yl)acrylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include modulation of oxidative stress, inhibition of cell proliferation, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-hydroxy-4-oxo-4H-pyran-2-yl)acrylic acid
  • 3-(5-methoxy-4-hydroxy-4H-pyran-2-yl)acrylic acid
  • 3-(5-methoxy-4-oxo-4H-pyran-2-yl)propanoic acid

Uniqueness

3-(5-methoxy-4-oxo-4H-pyran-2-yl)acrylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group and acrylic acid moiety make it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

(E)-3-(5-methoxy-4-oxopyran-2-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c1-13-8-5-14-6(4-7(8)10)2-3-9(11)12/h2-5H,1H3,(H,11,12)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPBZBHBRQKHLA-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=COC(=CC1=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=COC(=CC1=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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